![molecular formula C19H17N3O4S B5119590 (E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N'-PHENYLMETHANIMIDAMIDE](/img/structure/B5119590.png)
(E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N'-PHENYLMETHANIMIDAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N’-PHENYLMETHANIMIDAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a pyrrolidinone ring, and a phenylmethanimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N’-PHENYLMETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrrolidinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N’-PHENYLMETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N’-PHENYLMETHANIMIDAMIDE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms in living organisms.
Medicine
In medicine, (E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N’-PHENYLMETHANIMIDAMIDE is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N’-PHENYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N’-PHENYLMETHANIMIDAMIDE include other benzodioxole derivatives, pyrrolidinone derivatives, and phenylmethanimidamide derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
The uniqueness of (E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N’-PHENYLMETHANIMIDAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-3-yl) N'-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-17-9-16(18(24)22-17)27-19(21-13-4-2-1-3-5-13)20-10-12-6-7-14-15(8-12)26-11-25-14/h1-8,16H,9-11H2,(H,20,21)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLBSNVVVQQSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)SC(=NCC2=CC3=C(C=C2)OCO3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
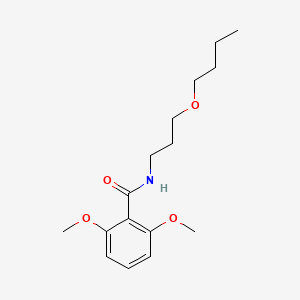
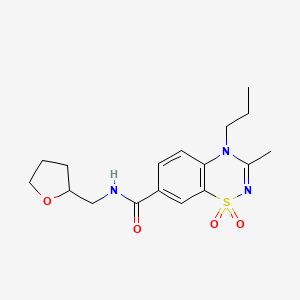
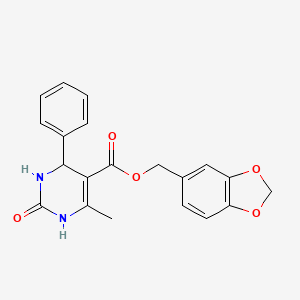
![N-[(2E,5Z)-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5119528.png)
![3-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B5119532.png)
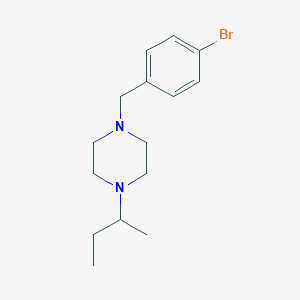
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5119550.png)
![Methyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B5119551.png)

![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-methyl-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119556.png)
![N-allyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5119562.png)
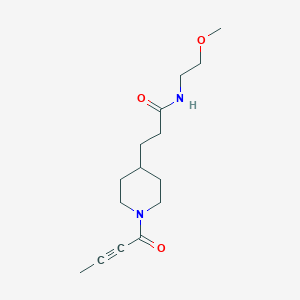

![(5Z)-5-[[5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5119605.png)
